molecular formula C24H32N2O4 B330368 3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide

3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide

Cat. No.: B330368
M. Wt: 412.5 g/mol
InChI Key: LSQLPNKGUHZYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a carboxamido substituent attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.

    Amidation Reaction: The benzoyl chloride is then reacted with 8-aminooctylamine to form the intermediate 8-(3-methoxybenzoylamino)octylamine.

    Final Coupling: The intermediate is then coupled with 3-methoxybenzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxy-N-{8-[(3-methoxybenzyl)amino]octyl}benzamide.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-{2-[(4-methoxybenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide
  • 3-amino-4-methoxybenzamide
  • 3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide

Uniqueness

3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide is unique due to its specific structural features, such as the presence of two methoxybenzoyl groups and an octyl chain

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide

InChI

InChI=1S/C24H32N2O4/c1-29-21-13-9-11-19(17-21)23(27)25-15-7-5-3-4-6-8-16-26-24(28)20-12-10-14-22(18-20)30-2/h9-14,17-18H,3-8,15-16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

LSQLPNKGUHZYLC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCCCCCCCCNC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCCCCCCNC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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